1-Oxo-2-phenyl-1H-phenalen-3-olate
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Overview
Description
1-Oxo-2-phenyl-1H-phenalen-3-olate is a chemical compound known for its unique structure and properties It belongs to the class of phenalenone derivatives, which are characterized by a phenalenone core structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1H-phenalen-3-olate typically involves the reaction of phenalenone with phenyl-substituted reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2-phenyl-1H-phenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenalenone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenalenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenalenone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Oxo-2-phenyl-1H-phenalen-3-olate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Oxo-2-phenyl-1H-inden-3-olate: This compound shares a similar core structure but differs in the position and type of substituents.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with different functional groups, showing distinct chemical and biological properties.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
13148-22-6 |
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Molecular Formula |
C19H11O2- |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-oxo-2-phenylphenalen-1-olate |
InChI |
InChI=1S/C19H12O2/c20-18-14-10-4-8-12-9-5-11-15(16(12)14)19(21)17(18)13-6-2-1-3-7-13/h1-11,20H/p-1 |
InChI Key |
LVSVQSJLQSCHRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)[O-] |
Origin of Product |
United States |
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